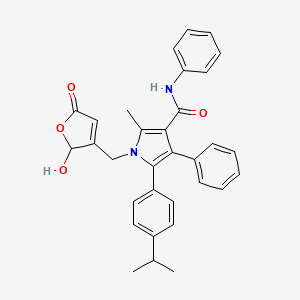![molecular formula C4H10O11P2 B12394604 [(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)
[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate typically involves the phosphorylation of fructose-6-phosphate. This reaction is catalyzed by the enzyme phosphofructokinase-2 in the presence of adenosine triphosphate (ATP). The reaction conditions usually require a buffered aqueous solution at a pH of around 7.5 and a temperature of approximately 37°C .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae are commonly used to produce large quantities of fructose 2,6-diphosphate. The fermentation process is optimized for high yield and purity, followed by downstream processing steps such as extraction, purification, and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Phosphoryl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific enzymes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fructose 2,6-bisphosphate, while reduction can produce fructose-2,6-bisphosphonate .
Aplicaciones Científicas De Investigación
[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: It plays a significant role in metabolic studies, particularly in understanding glycolysis and gluconeogenesis.
Medicine: It is investigated for its potential therapeutic effects in metabolic disorders such as diabetes and obesity.
Mecanismo De Acción
The compound exerts its effects primarily through the regulation of key enzymes in metabolic pathways. It activates phosphofructokinase-1, enhancing glycolysis, and inhibits fructose-1,6-bisphosphatase, reducing gluconeogenesis. These actions are mediated through allosteric interactions with the enzymes, altering their conformation and activity .
Comparación Con Compuestos Similares
Similar Compounds
- Fructose 1,6-bisphosphate
- Glucose 6-phosphate
- Mannose 6-phosphate
Uniqueness
[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate is unique due to its dual role in regulating both glycolysis and gluconeogenesis. Unlike other phosphorylated sugars, it has a specific and potent effect on phosphofructokinase-1 and fructose-1,6-bisphosphatase, making it a critical regulator of glucose metabolism .
Propiedades
Fórmula molecular |
C4H10O11P2 |
|---|---|
Peso molecular |
296.06 g/mol |
Nombre IUPAC |
[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C4H10O11P2/c5-1-2(6)4(15-17(10,11)12)13-3(1)14-16(7,8)9/h1-6H,(H2,7,8,9)(H2,10,11,12)/t1-,2?,3-,4+/m0/s1 |
Clave InChI |
VXKFLGXHJNCMQC-CXGJRXCASA-N |
SMILES isomérico |
[C@H]1([C@@H](O[C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)O |
SMILES canónico |
C1(C(C(OC1OP(=O)(O)O)OP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


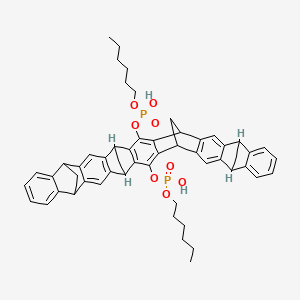
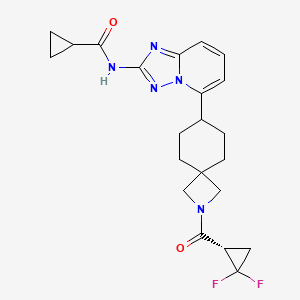

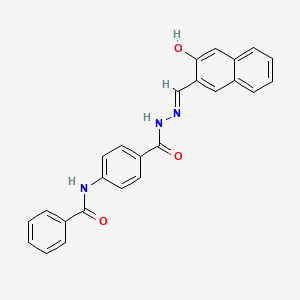
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12394548.png)



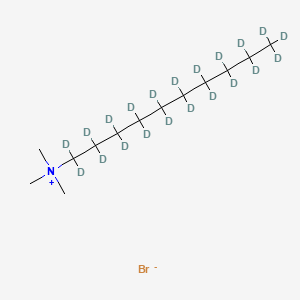
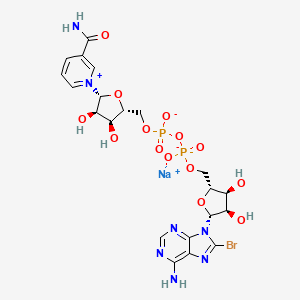


![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
